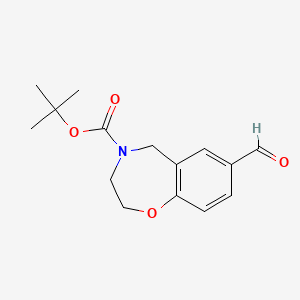
tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Übersicht
Beschreibung
Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission.
Wirkmechanismus
Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate acts as a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission. tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been shown to inhibit both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2).
Biochemical and Physiological Effects:
tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been shown to enhance glutamate neurotransmission in various brain regions, including the hippocampus, prefrontal cortex, and striatum. This enhanced neurotransmission has been associated with improved learning and memory in animal models. However, tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has also been shown to induce seizures at high doses, indicating that it has potential neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is its potency as a glutamate transporter inhibitor. This allows researchers to study the effects of enhanced glutamate neurotransmission on various physiological and behavioral processes. However, tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has also been shown to have potential neurotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate. One area of interest is the development of more selective inhibitors of glutamate transporters, which can reduce the potential neurotoxic effects of tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate. Another area of research is the investigation of the effects of tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate can also be used as a tool to study the role of glutamate transporters in synaptic transmission and plasticity.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been used to study the role of glutamate transporters in synaptic transmission. tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has also been used to investigate the effects of glutamate transporters on synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
tert-butyl 7-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,10H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKVZIVLAMMNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)

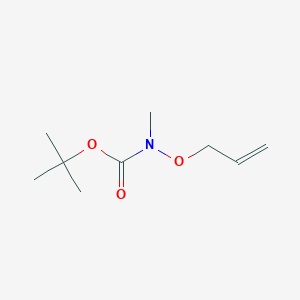


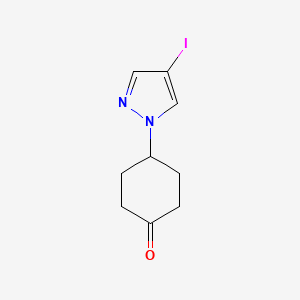


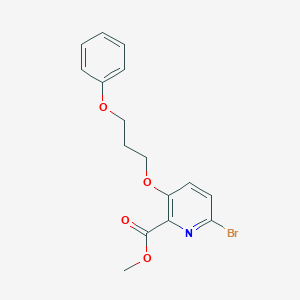
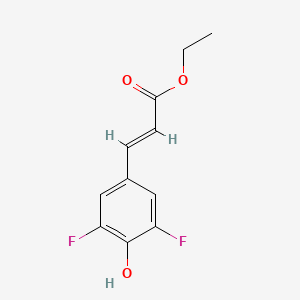
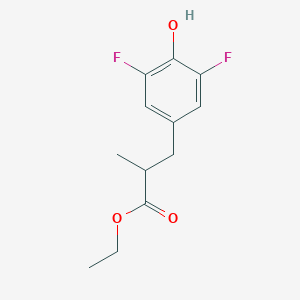
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
